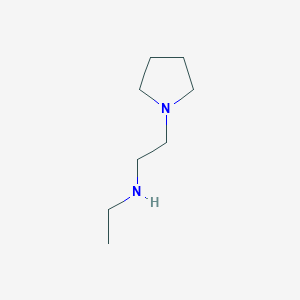

N-ethyl-2-pyrrolidin-1-ylethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-ethyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYCSNRISIMKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568422 | |

| Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138356-55-5 | |

| Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on N-ethyl-2-pyrrolidin-1-ylethanamine. Due to the limited availability of experimental data for this specific molecule, information from closely related compounds is included to provide a broader context and is explicitly noted.

Chemical Structure and Identification

This compound is a diamine featuring a pyrrolidine ring linked to an ethylamine chain, which is further substituted with an ethyl group on the terminal nitrogen.

Table 1: Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | N-ethyl-2-(pyrrolidin-1-yl)ethanamine | |

| CAS Number | 138356-55-5 | [1] |

| Molecular Formula | C8H18N2 | [1][2] |

| SMILES | CCNCCN1CCCC1 | [2] |

| InChI Key | FBYCSNRISIMKFX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 142.24 g/mol | [1] | |

| Monoisotopic Mass | 142.147 Da | Predicted | [2] |

| Boiling Point | Not Available | ||

| Reference Compound Data | 58-60 °C at 16 mmHg | 2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2) | |

| Melting Point | Not Available | ||

| Reference Compound Data | -30.00 °C | 2-(Pyrrolidin-1-yl)ethanamine (C6H14N2) | [3] |

| Density | Not Available | ||

| Reference Compound Data | 0.884 g/mL at 25 °C | 2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2) | |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | Qualitative data for 2-(Pyrrolidin-1-yl)ethanamine (C6H14N2) | [3] |

| XlogP | 1.0 | Predicted | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be conceptualized based on established methods for the synthesis of similar N-substituted diamines. A plausible synthetic route is outlined below.

Hypothetical Synthesis Workflow

A potential synthesis could involve the reductive amination of a suitable precursor, such as 1-(2-aminoethyl)pyrrolidine, with acetaldehyde.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-(2-aminoethyl)pyrrolidine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde dropwise at 0 °C.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for a specified period to facilitate the formation of the corresponding Schiff base intermediate.

-

Reduction: Cool the reaction mixture again to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

-

Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity, target binding, and signaling pathway data for this compound are not available in the current scientific literature. However, the pyrrolidine moiety is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.

Potential Areas of Research

Derivatives of pyrrolidin-1-ylethanamine are being investigated for their potential as:

-

Neurotransmitter Modulators: The structural similarity to endogenous neurotransmitters suggests potential interactions with various receptor systems.[3]

-

Cognitive Enhancers: Some pyrrolidine derivatives have been studied for their potential role in improving cognitive function.[3]

-

Therapeutics for CNS Disorders: This class of compounds has been explored in the context of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[3]

A recent study on a structurally related compound, N-pyrrolidino etonitazene, which also contains a pyrrolidine ring, identified it as a potent mu-opioid receptor (MOR) agonist.[4] This highlights the potential for pyrrolidine-containing compounds to interact with critical signaling pathways in the central nervous system.

Logical Relationship of a Pyrrolidine Derivative as a Receptor Agonist

The following diagram illustrates the general logical flow of a pyrrolidine-containing compound acting as a receptor agonist, leading to a cellular response.

Conclusion

This compound is a chemical entity with a well-defined structure. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, its structural motifs are present in a variety of biologically active molecules. This suggests that it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the area of neuroscience. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

N-ethyl-2-pyrrolidin-1-ylethanamine (CAS: 138356-55-5): A Technical Overview of a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-pyrrolidin-1-ylethanamine, identified by the CAS number 138356-55-5, is a chemical compound available for research purposes.[1][2][3][4] While in-depth studies on its biological activity and mechanism of action are not extensively documented in publicly available literature, this guide provides a summary of its known chemical properties and its identification as a potential impurity in a pharmaceutical context.

Chemical and Physical Properties

A compilation of the fundamental chemical and physical properties of this compound is presented below. This data is essential for researchers handling the compound for experimental purposes.

| Property | Value | Source |

| CAS Number | 138356-55-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₈N₂ | [1][5] |

| Molecular Weight | 142.24 g/mol | [1] |

| IUPAC Name | N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | [5] |

| Synonyms | N-ethyl-2-(1-pyrrolidyl)ethanamine, N-ethyl-2-(pyrrolidin-1-yl)ethylamine, ethyl[2-(pyrrolidin-1-yl)ethyl]amine | [4] |

| Purity | ≥97% | |

| Storage Temperature | Room temperature |

Context in Pharmaceutical Analysis

This compound has been identified as "Sildenafil Impurity 174".[5] This suggests its relevance in the quality control and analysis of the drug Sildenafil, where the detection and characterization of impurities are critical for safety and efficacy. The logical relationship can be visualized as follows:

Figure 1. Relationship between Sildenafil and this compound.

Synthesis and Reactivity

The chemical structure of this compound, featuring a pyrrolidine ring and a secondary ethylamine group, suggests it can participate in reactions typical of secondary amines. For instance, a structurally similar compound, 2-(pyrrolidin-1-yl)ethanamine, has been used in the synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[7] This suggests that this compound could potentially be used as a building block in organic synthesis.

Potential Biological Significance and Future Research

While there is a lack of direct research on the biological effects of this compound, the study of related compounds offers some insights. For example, 2-(pyrrolidin-1-yl)ethanamine derivatives have been investigated for their potential as neurotransmitter modulators and for enhancing cognitive functions.[8]

Given its structural similarity to other biologically active compounds and its identification as a pharmaceutical impurity, further investigation into the pharmacological and toxicological profile of this compound is warranted. Future research could focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, excretion, and potential biological targets.

-

Toxicological Assessment: To determine its safety profile.

-

Development of Analytical Methods: For its precise and accurate quantification in pharmaceutical preparations.

The following workflow illustrates a potential research path for this compound:

Figure 2. A potential experimental workflow for investigating this compound.

References

- 1. scbt.com [scbt.com]

- 2. 138356-55-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. AKOS BB-9805 | 138356-55-5 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Sildenafil Impurity 174 - Protheragen [protheragen.ai]

- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

molecular weight and formula of N-ethyl-2-pyrrolidin-1-ylethanamine

An in-depth analysis of N-ethyl-2-pyrrolidin-1-ylethanamine reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, presented in a clear tabular format for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for any experimental work or theoretical modeling involving this compound.

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

Chemical Structure Visualization

To facilitate a deeper understanding of its chemical nature, a diagram of the molecular structure of this compound is provided. This visualization is crucial for comprehending its potential interactions and reactivity.

Molecular structure of this compound.

A Technical Guide to the Putative Mechanism of Action of N-ethyl-2-pyrrolidin-1-ylethanamine

Disclaimer: N-ethyl-2-pyrrolidin-1-ylethanamine is a compound for which there is a paucity of published data regarding its specific mechanism of action in biological systems. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of structurally analogous compounds containing the 2-(pyrrolidin-1-yl)ethanamine scaffold. The experimental protocols and quantitative data provided are for these analogous compounds and should be considered illustrative for the purpose of guiding future research into this compound.

Introduction

This compound is an organic molecule featuring a pyrrolidine ring linked to an ethylamine chain, which is further substituted with an ethyl group. While this specific compound is not extensively characterized in pharmacological literature, its core structure, 2-(pyrrolidin-1-yl)ethanamine, is a recognized pharmacophore present in a variety of biologically active agents.[1][2] These related compounds are known to interact with various components of the central and peripheral nervous systems, particularly neurotransmitter receptors and transporters.[1][3] This guide will explore the potential mechanisms of action of this compound by examining the established pharmacology of its structural relatives.

Hypothesized Biological Targets

Based on the pharmacology of analogous compounds, the primary hypothesized biological targets for this compound are:

-

Histamine H3 Receptor (H3R): A significant number of compounds containing the 2-(pyrrolidin-1-yl)ethanamine moiety have been developed as potent and selective H3R antagonists/inverse agonists.[3] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

-

Dopamine Transporter (DAT): The pyrrolidine ring is a key structural feature in several potent dopamine reuptake inhibitors.

-

Muscarinic Acetylcholine Receptors (mAChRs): The ethylamine side chain attached to a cyclic amine is a common feature in muscarinic receptor ligands.

-

Sigma Receptors (σ1 and σ2): Many piperidine and pyrrolidine derivatives exhibit affinity for sigma receptors, which are involved in a variety of cellular functions and have been implicated in several neurological disorders.

Putative Signaling Pathways

As an antagonist or inverse agonist at the H3R, this compound would be expected to block the constitutive activity of the receptor and the effects of endogenous histamine. This would lead to a disinhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine, in various brain regions. This mechanism is often associated with procognitive and wakefulness-promoting effects.

Caption: Hypothesized H3R antagonist signaling pathway.

If this compound acts as a dopamine reuptake inhibitor, it would bind to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This would block the reuptake of dopamine from the synaptic cleft, leading to increased levels of dopamine in the synapse and enhanced dopaminergic neurotransmission. This mechanism is characteristic of stimulants and some antidepressants.

Caption: Hypothesized dopamine transporter inhibition workflow.

Quantitative Data for Analogous Compounds

The following table summarizes binding affinity (Ki) and functional activity (IC50) data for representative compounds containing the 2-(pyrrolidin-1-yl)ethanamine scaffold at the histamine H3 receptor.

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivative (compound 39)[3] | H3R | Radioligand Binding | Human | 1.2 | [3] | |

| 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivative (compound 39)[3] | H3R | [35S]GTPγS Functional | Human | 1.8 | [3] | |

| N-Pyrrolidino metonitazene[4] | µ-opioid | Functional Assay | - | 12.0 | [4] |

Experimental Protocols

This protocol describes a standard method for determining the binding affinity of a test compound for the H3 receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human histamine H3 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes (e.g., 20-50 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound at a G-protein coupled receptor, such as the H3R, by quantifying the binding of [35S]GTPγS to G-proteins upon receptor activation.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: A buffer containing GDP (e.g., 10 µM) is used to maintain G-proteins in their inactive state.

-

Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound in the presence or absence of an agonist.

-

Termination and Filtration: The assay is terminated and filtered as described above.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: For an antagonist, the IC50 value is the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding. For an inverse agonist, the EC50 is the concentration that produces 50% of the maximal inhibition of basal [35S]GTPγS binding.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known pharmacologically active compounds provides a strong basis for hypothesizing its potential biological targets. The most probable mechanisms involve interaction with the histamine H3 receptor and/or the dopamine transporter. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of the precise pharmacological profile of this compound. Further research, including in vitro binding and functional assays followed by in vivo behavioral studies, is necessary to definitively characterize the mechanism of action of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Safety and Handling of N-ethyl-2-pyrrolidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a chemical compound used in research and development. Due to the limited availability of comprehensive safety and toxicological data in public literature, a cautious and informed approach is paramount when handling this substance. This guide synthesizes available information to provide researchers with a framework for safe handling, storage, and emergency procedures.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as an eye irritant.

GHS Classification:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

Potential Health Effects:

-

Eye Contact: Causes serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes the known properties. Researchers should assume that other physical and chemical properties are unknown and handle the substance accordingly.

| Property | Value | Source(s) |

| CAS Number | 138356-55-5 | [1][2] |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [1][3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Not applicable (for solid form) | |

| Solubility | Data not available |

Handling and Storage

Adherence to standard laboratory safety protocols is critical when working with this compound.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator may be necessary.

4.2. Safe Handling Practices

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of dust or fumes.

-

Handle only in a chemical fume hood.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

4.3. Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Experimental Protocols: Emergency Procedures

The following sections detail generalized protocols for emergency situations. Specific institutional procedures should always take precedence.

5.1. First-Aid Measures

The logical flow for responding to an exposure event is outlined below. Immediate medical attention should be sought in all cases of significant exposure.

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Protocols:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

5.2. Spill and Leak Procedures

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to a chemical spill.

Detailed Spill Containment Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

-

Wear PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.

-

Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collection: Carefully collect the spilled material and absorbent into a labeled, sealable container for chemical waste.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound. The table below reflects this information gap. In the absence of data, this chemical should be treated as potentially hazardous.

| Metric | Value | Source(s) |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available | |

| Carcinogenicity | Data not available | |

| Mutagenicity | Data not available | |

| Teratogenicity | Data not available |

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Conclusion

The safe handling of this compound requires a conservative approach due to the limited safety data. Researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and handle the compound in a controlled environment such as a chemical fume hood. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. Always consult the official Safety Data Sheet and your institution's safety office for the most current and comprehensive information.

References

An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine

This technical guide provides a comprehensive overview of N-ethyl-2-pyrrolidin-1-ylethanamine, including its chemical identity, and available physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound with the systematic name this compound is a disubstituted amine featuring a pyrrolidine ring linked to an ethylamine backbone, which is further substituted with an ethyl group on the secondary amine.

IUPAC Name: N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine[1]

Synonyms

A variety of synonyms are used in chemical literature and commercial listings to refer to this compound. These include:

-

N-ethyl-2-(1-pyrrolidinyl)ethanamine

-

1-Pyrrolidineethanamine, N-ethyl-[2]

-

N-Ethyl-2-(1-pyrrolidyl)ethanamine[2]

-

N-ethyl-2-(1-pyrrolidinyl)ethylamine[2]

-

ethyl[2-(pyrrolidin-1-yl)ethyl]amine[2]

-

ethyl(2-pyrrolidinylethyl)amine[2]

-

N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 138356-55-5 | [2][3] |

| Molecular Formula | C₈H₁₈N₂ | [2][3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | 95% - 97% (as commercially available) | [1][2] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Characterization

A patent for the preparation of N-ethyl pyrrolidine describes a process involving the catalytic hydrogenation of N-ethyl pyrrolidone.[4] While not a direct synthesis of the target compound, it illustrates a common synthetic strategy for related structures. Another patent describes the synthesis of 1-ethyl-2-aminomethylpyrrolidine, a structural isomer, through the reduction of 1-ethyl-2-nitromethylenepyrrolidine.[5][6]

Characterization of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine would typically involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C-N and N-H bonds.

While spectral data for the closely related compound N,N-dimethyl-2-(1-pyrrolidinyl)-1-ethanamine is available, specific spectra for this compound are not present in the searched literature.[3]

Biological Activity

There is a significant lack of specific data in the public domain regarding the biological activity, pharmacological profile, and potential signaling pathway involvement of this compound.

Research has been conducted on structurally related pyrrolidine derivatives, particularly in the context of their interaction with sigma receptors. For instance, studies on conformationally restricted analogues of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have shown high affinity for sigma receptors, suggesting that the N-substituted 2-(1-pyrrolidinyl)ethylamine scaffold can be a key pharmacophore for this target.[7][8][9] These studies, however, focus on more complex derivatives and do not provide direct data on the biological effects of this compound itself.

Further research, including in vitro binding assays and in vivo studies, would be necessary to determine the biological activity and potential therapeutic applications of this compound.

Experimental Protocols and Data Visualization

Due to the absence of detailed experimental procedures and quantitative biological data for this compound in the available literature, the provision of specific experimental protocols and the generation of data-driven visualizations, such as signaling pathway diagrams or experimental workflows, are not possible at this time.

The following is a hypothetical workflow for the characterization of a newly synthesized batch of this compound, presented as a DOT script for visualization purposes.

Conclusion

This compound is a known chemical entity with established nomenclature and basic physicochemical properties. However, there is a notable scarcity of in-depth technical data in the public domain. Specifically, detailed experimental protocols for its synthesis and quantitative analysis, as well as comprehensive studies on its biological activity and mechanism of action, are lacking. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug development and other scientific disciplines.

References

- 1. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102432515B - Preparation technology for N-ethyl pyrrolidine - Google Patents [patents.google.com]

- 5. US3708497A - 1-substituted-2-nitromethylene-pyrrolidines - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at sigma receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-ethyl-2-pyrrolidin-1-ylethanamine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a diamine containing a pyrrolidine ring and an ethylamino group. Understanding its solubility in various solvents is crucial for its application in research and development, particularly in areas such as synthetic chemistry, formulation development, and pharmacological studies. This technical guide provides an overview of the expected solubility of this compound based on its structural features and offers a detailed experimental protocol for its quantitative determination.

Due to the limited availability of public-domain quantitative solubility data for this compound, this guide emphasizes the experimental methodology to empower researchers to generate this critical data in-house.

Predicted Solubility Profile

The molecular structure of this compound suggests a mixed polarity. The presence of two nitrogen atoms, capable of hydrogen bonding, indicates potential solubility in polar protic solvents like water and alcohols. However, the eight-carbon backbone and the pyrrolidine ring introduce significant nonpolar character, which would favor solubility in organic solvents.

Based on general principles of amine solubility:

-

Water : Moderate solubility is expected. The ability to form hydrogen bonds with water is likely counteracted by the hydrophobic nature of the hydrocarbon portions of the molecule.

-

Alcohols (e.g., Methanol, Ethanol) : Good solubility is predicted due to the ability of the amine to form hydrogen bonds with the alcohol, and the overall similar polarities.

-

Polar Aprotic Solvents (e.g., Acetone, THF) : Moderate to good solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Lower solubility is anticipated, although the nonpolar backbone may allow for some miscibility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a liquid in various solvents.

Objective: To determine the concentration of this compound in a solvent at saturation, at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a known volume of the chosen solvent in a vial. "Excess" means adding enough of the amine so that a separate, undissolved phase is clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Periodically, agitation should be stopped to allow the phases to separate and observe if the excess phase is still present.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle or separate. If necessary, centrifuge the vials at a low speed to facilitate phase separation.

-

Carefully extract a known volume of the clear, supernatant (the solvent phase saturated with the amine) using a syringe. It is critical to avoid disturbing the undissolved layer. A syringe filter can be used as an additional precaution to remove any micro-droplets.

-

Accurately weigh the collected aliquot of the saturated solution.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the solvent of interest over a range of concentrations.

-

Analyze the calibration standards and the collected saturated solution sample using a validated analytical method (e.g., GC-NPD, GC-MS, or HPLC).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL using the determined concentration and the volume of the analyzed sample.

-

Calculate the molar solubility (mol/L) using the molar mass of this compound (142.24 g/mol ).

-

Experimental Workflow Diagram

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. For liquids, the effect of temperature on miscibility can be more complex.

-

pH: As an amine, this compound is basic. Its solubility in aqueous solutions will be highly dependent on pH. In acidic solutions, it will form a protonated salt, which is expected to be significantly more water-soluble than the free base.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of the amine through effects such as "salting out" or co-solvency.

Logical Relationship of pH and Aqueous Solubility

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, its structural characteristics suggest a versatile solubility profile. The provided experimental protocol offers a robust methodology for researchers to determine its solubility in a range of solvents, enabling further development and application of this compound. The generation and publication of such data would be a valuable contribution to the scientific community.

An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-pyrrolidin-1-ylethanamine, a disubstituted pyrrolidine derivative, has a history rooted in the exploration of pharmacologically active amine compounds. While not a widely studied molecule in its own right, its structural motifs are present in a variety of biologically active compounds, highlighting the importance of the pyrrolidine and ethylamine moieties in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthesis, and the broader historical context of related compounds. Due to the limited specific research on this particular molecule, this guide also incorporates data and methodologies from closely related analogues to provide a more complete picture for researchers.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is advantageous for molecular recognition by biological targets. When combined with an ethylamine side chain, as in this compound, the resulting molecule possesses key pharmacophoric features, including a tertiary amine and a secondary amine, which can participate in various receptor interactions.

This guide will delve into the known synthesis and chemical properties of this compound, drawing from available chemical supplier information and analogous synthetic procedures. It will also explore the historical development of related pyrrolidine-containing compounds to provide context for its potential applications and areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | PubChem |

| CAS Number | 138356-55-5 | Santa Cruz Biotechnology[3][4], Apollo Scientific[5] |

| Molecular Formula | C₈H₁₈N₂ | Santa Cruz Biotechnology[3][4] |

| Molecular Weight | 142.24 g/mol | Santa Cruz Biotechnology[3][4] |

| Appearance | Not specified; likely a liquid | General chemical knowledge |

| Purity | Typically offered at ≥95% | Apollo Scientific[5] |

| SMILES | CCNCCN1CCCC1 | PubChemLite[7] |

| InChIKey | FBYCSNRISIMKFX-UHFFFAOYSA-N | PubChemLite[7] |

Discovery and History

The specific discovery of this compound is not well-documented in publicly available scientific literature. Its existence is confirmed through its CAS number (138356-55-5) and its availability from various chemical suppliers who often synthesize compounds for screening libraries used in early-stage drug discovery.[3][5]

The history of this compound is therefore best understood within the broader context of the exploration of pyrrolidine-containing molecules in medicinal chemistry. The pyrrolidine ring is a core component of many successful drugs, and the N-substituted ethanamine sidechain is a common feature in compounds targeting the central nervous system and other biological systems.

For instance, the structurally related compound 1-ethyl-2-aminomethylpyrrolidine is a known intermediate in the synthesis of the antipsychotic drug Sulpiride .[8] This highlights the potential for this compound to serve as a building block or starting material for more complex pharmaceutical agents.

The lack of dedicated research on this compound suggests it may have been synthesized as part of a larger library of compounds for high-throughput screening, with its specific biological activity remaining either uninteresting or undisclosed.

Synthesis and Experimental Protocols

Below is a generalized, hypothetical experimental protocol for such a synthesis.

Hypothetical Synthesis of this compound

-

Reaction: Reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde.

-

Materials:

-

2-(pyrrolidin-1-yl)ethanamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-(pyrrolidin-1-yl)ethanamine (1 equivalent) in dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the corresponding imine.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

-

Logical Workflow for the Hypothetical Synthesis

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 138356-55-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound;dibromide | C8H18Br2N2-2 | CID 49954538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 8. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for N-ethyl-2-pyrrolidin-1-ylethanamine

Application Note

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a substituted diamine with potential applications in pharmaceutical and materials science research. Its structure, featuring both a secondary and a tertiary amine, makes it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and high selectivity, making it a suitable procedure for various laboratory settings.[1][2][3][4]

Principle of the Method

The synthesis proceeds via a reductive amination reaction. Initially, the primary amine, 2-(pyrrolidin-1-yl)ethanamine, reacts with acetaldehyde to form an intermediate imine. This imine is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired secondary amine, this compound. Sodium triacetoxyborohydride is a preferred reagent for this transformation as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, which minimizes the formation of side products.[1][2] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or dioxane.[1][2][5]

Experimental Protocol

Materials and Equipment

-

2-(Pyrrolidin-1-yl)ethanamine (C₆H₁₄N₂)

-

Acetaldehyde (C₂H₄O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)ethanamine (1.0 eq).

-

Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

-

To the stirred solution, add acetaldehyde (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.[6]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).[5]

-

Combine the organic layers and wash with water and then with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by silica gel chromatography if necessary.[5]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity (for 10 mmol scale) |

| 2-(Pyrrolidin-1-yl)ethanamine | 1.0 | 114.19 | 1.14 g |

| Acetaldehyde | 1.2 | 44.05 | 0.53 g |

| Sodium triacetoxyborohydride | 1.5 | 211.94 | 3.18 g |

| 1,2-Dichloroethane (solvent) | - | - | 50 mL |

| Reaction Time (hours) | - | - | 3 - 24 |

| Reaction Temperature (°C) | - | - | 20 - 25 (Room Temperature) |

| Expected Yield | - | - | High |

Characterization Data (Predicted and from similar compounds)

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol [7]

-

Appearance: Colorless to pale yellow oil

-

13C NMR: Expected chemical shifts would include a peak around 15 ppm for the ethyl methyl carbon, and peaks in the range of 45-60 ppm for the methylene carbons attached to the nitrogen atoms.

-

Mass Spectrometry (MS): The mass spectrum of the closely related compound, 2-Pyrrolidinemethanamine, 1-ethyl-, shows a molecular ion peak.[8] For this compound, the expected [M+H]⁺ would be at m/z 143.15.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of the starting material, 2-(pyrrolidin-1-yl)ethanamine, shows characteristic N-H stretching bands for the primary amine.[10] Upon successful synthesis, the IR spectrum of the product is expected to show a single N-H stretching band characteristic of a secondary amine.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of reductive amination.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gctlc.org [gctlc.org]

- 8. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]

- 9. PubChemLite - this compound (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 10. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of N-ethyl-2-pyrrolidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a substituted diamine that may find applications in pharmaceutical development as a building block for active pharmaceutical ingredients (APIs) or as a potential metabolite. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, process monitoring, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Due to the limited availability of published specific methods for this analyte, the following protocols are based on established analytical principles for similar aliphatic and heterocyclic amines. It is imperative that these methods are fully validated in the user's laboratory for their specific matrix and intended use.

I. Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. The amine functionality of the target analyte may require derivatization to improve chromatographic peak shape and thermal stability.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile and widely used technique for the analysis of a broad range of compounds. It offers high sensitivity and selectivity without the need for derivatization.

II. Data Presentation

The following tables summarize the typical quantitative data that should be generated during method validation.

Table 1: GC-MS Method Performance Characteristics (Example)

| Parameter | Result |

| Linearity (Range) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

| Specificity | No interference from matrix components |

Table 2: HPLC-MS Method Performance Characteristics (Example)

| Parameter | Result |

| Linearity (Range) | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

| Specificity | No interference from matrix components |

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of this compound in a simple matrix like a reaction mixture or a standard solution. Adaptation for complex matrices such as plasma or tissue will require additional sample preparation steps like protein precipitation and liquid-liquid extraction or solid-phase extraction.

1. Sample Preparation (Derivatization)

-

Objective: To improve the volatility and chromatographic behavior of the analyte.

-

Reagents:

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., N-propyl-2-pyrrolidin-1-ylethanamine or other suitable structural analog)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

-

Procedure:

-

Pipette 100 µL of the sample (or standard) into a clean, dry vial.

-

Add 10 µL of the IS solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Add 50 µL of the derivatizing agent and 50 µL of the anhydrous solvent.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

2. GC-MS Operating Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for the silylated derivative of this compound would need to be determined by analyzing a full scan spectrum of the derivatized standard.

3. Data Analysis

-

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the IS versus the concentration of the analyte.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general method for the direct quantification of this compound in an aqueous or organic solution. For complex matrices, sample preparation such as protein precipitation followed by centrifugation or solid-phase extraction is recommended.

1. Sample Preparation

-

Objective: To remove interfering substances and ensure compatibility with the HPLC system.

-

Reagents:

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Procedure (for a clean sample):

-

Pipette 100 µL of the sample (or standard) into a clean vial.

-

Add 10 µL of the IS solution.

-

Add 890 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to bring the total volume to 1 mL.

-

Vortex to mix.

-

Transfer to an autosampler vial for HPLC-MS analysis.

-

2. HPLC-MS Operating Conditions

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

Injection Volume: 5 µL

-

Mobile Phase Gradient:

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B (re-equilibration)

-

-

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3500 V

-

Gas Temperature: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer.

3. Data Analysis

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

IV. Visualizations

Caption: Workflow for the quantification of this compound by GC-MS.

Caption: Workflow for the quantification of this compound by HPLC-MS.

V. Method Validation

It is essential to perform a thorough method validation for the chosen analytical procedure in the specific matrix of interest. The validation should be conducted in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

VI. Conclusion

The GC-MS and HPLC-MS methods outlined in this document provide a strong starting point for the development of robust and reliable quantitative assays for this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Comprehensive method validation is a critical step to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

Application Notes and Protocols for N-ethyl-2-pyrrolidin-1-ylethanamine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a bidentate ligand featuring both a secondary and a tertiary amine, making it a versatile building block in coordination chemistry. The presence of both a pyrrolidine ring and a flexible ethylamine chain allows for the formation of stable five-membered chelate rings with a variety of metal ions. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes, with a focus on their potential applications in catalysis and as antimicrobial agents.

The pyrrolidine moiety offers steric bulk and electronic effects that can be tuned to influence the properties of the resulting metal complexes. Coordination of such ligands to metal ions has been shown to enhance the biological activity of the organic compounds, a principle that is explored in the context of drug development.

Section 1: Synthesis of Coordination Complexes

This section details the synthesis of representative transition metal complexes with this compound. The protocols are based on general methods for the synthesis of similar amine complexes.

Synthesis of a Dichloro(this compound)palladium(II) Complex

Palladium complexes with bidentate amine ligands are widely explored for their catalytic activity in cross-coupling reactions.

Experimental Protocol:

-

Materials:

-

This compound (C₈H₁₈N₂)

-

Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of sodium tetrachloropalladate(II) in 20 mL of anhydrous methanol.

-

In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.

-

Slowly add the ligand solution to the palladium salt solution dropwise with continuous stirring at room temperature.

-

A yellow precipitate is expected to form upon addition of the ligand.

-

Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the resulting solid under vacuum to obtain the [Pd(C₈H₁₈N₂)Cl₂] complex.

-

Characterization Data (Representative):

| Property | Value |

| Appearance | Yellow powder |

| Yield | ~90% |

| Melting Point | >250 °C (decomposes) |

| FT-IR (cm⁻¹) | ν(N-H): ~3200 (shifted upon coordination), ν(Pd-N): ~450, ν(Pd-Cl): ~330 |

| ¹H NMR (DMSO-d₆, δ ppm) | Broad signals for the ligand protons due to coordination; downfield shift of N-H proton. |

| Elemental Analysis (%) | Calculated for C₈H₁₈Cl₂N₂Pd: C, 29.98; H, 5.66; N, 8.74. Found: C, 30.05; H, 5.71; N, 8.69. |

Synthesis of a Bis(this compound)nickel(II) Nitrate Complex

Nickel(II) complexes with diamine ligands have been investigated for their interesting magnetic properties and biological activities.

Experimental Protocol:

-

Materials:

-

This compound (C₈H₁₈N₂)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ethanol (95%)

-

-

Procedure:

-

Dissolve 1.0 mmol of Ni(NO₃)₂·6H₂O in 15 mL of ethanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of ethanol.

-

Add the ligand solution to the nickel(II) salt solution with stirring.

-

A color change to blue or purple is expected, indicating complex formation.

-

Reflux the reaction mixture for 2 hours.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator over silica gel.

-

Characterization Data (Representative):

| Property | Value |

| Appearance | Blue crystalline solid |

| Yield | ~75% |

| Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) | ~130-150 (indicating a 1:2 electrolyte) |

| Magnetic Moment (μ_eff, B.M.) | ~2.9-3.4 (consistent with an octahedral Ni(II) complex) |

| UV-Vis (nm, in Methanol) | Two main absorption bands characteristic of octahedral Ni(II) complexes, e.g., around 600 and 900 nm. |

| Elemental Analysis (%) | Calculated for C₁₆H₃₆N₆NiO₆: C, 40.78; H, 7.70; N, 17.83. Found: C, 40.85; H, 7.65; N, 17.75. |

Section 2: Applications in Catalysis

Coordination complexes of this compound can serve as catalysts in various organic transformations. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Add the palladium catalyst, [Pd(C₈H₁₈N₂)Cl₂] (0.01 mmol, 1 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 5 mL of a suitable solvent mixture (e.g., toluene/water 4:1).

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up:

-

Add 10 mL of water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow for Catalytic Application:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 3: Biological Applications - Antimicrobial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands. This section provides a protocol for evaluating the antimicrobial activity of the synthesized nickel(II) complex.

Antimicrobial Screening Protocol (Agar Well Diffusion Method)

-

Microbial Strains:

-

Gram-positive bacteria (e.g., Staphylococcus aureus)

-

Gram-negative bacteria (e.g., Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

-

Procedure:

-

Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile borer.

-

Prepare solutions of the test complex, [Ni(C₈H₁₈N₂)₂(NO₃)₂], the free ligand, and a standard antibiotic/antifungal drug in a suitable solvent (e.g., DMSO) at various concentrations.

-

Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well with the solvent alone serves as a negative control.

-

Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

Data Presentation (Representative):

| Compound/Organism | Zone of Inhibition (mm) at 1 mg/mL |

| S. aureus | |

| This compound | 8 |

| [Ni(C₈H₁₈N₂)₂(NO₃)₂] | 15 |

| Standard Antibiotic | 22 |

| E. coli | |

| This compound | 6 |

| [Ni(C₈H₁₈N₂)₂(NO₃)₂] | 12 |

| Standard Antibiotic | 20 |

| C. albicans | |

| This compound | 7 |

| [Ni(C₈H₁₈N₂)₂(NO₃)₂] | 14 |

| Standard Antifungal | 19 |

Hypothesized Mechanism of Action: The enhanced antimicrobial activity of the metal complex can be attributed to chelation theory. Upon chelation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, where it can interfere with cellular processes.

Signaling Pathway Diagram (Hypothetical):

Caption: A potential mechanism of antimicrobial action for the metal complex.

Section 4: Safety Precautions

-

Always handle this compound and its metal complexes in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the ligand and all reagents before use.

-

Metal complexes, particularly those of palladium and nickel, should be handled with care as they can be toxic and allergenic.

Disclaimer: The experimental protocols and data presented in these application notes are representative and intended for instructional purposes. Actual results may vary, and all experiments should be conducted by trained personnel in a suitable laboratory setting.

Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a versatile diamine that finds its primary application in organic synthesis as a key building block for the preparation of pharmaceutically active compounds. Its unique structure, featuring both a secondary and a tertiary amine, allows it to participate in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antipsychotic drug Amisulpride.

Application in Pharmaceutical Synthesis: Synthesis of Amisulpride

This compound is a crucial intermediate in the industrial synthesis of Amisulpride, a substituted benzamide antipsychotic agent used in the treatment of schizophrenia. The final step of the synthesis typically involves the condensation of this compound with a carboxylic acid or its activated derivative.

Quantitative Data Summary for Amisulpride Synthesis

The following table summarizes the quantitative data from various patented procedures for the synthesis of Amisulpride involving this compound.

| Reference | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| US20130096319A1[1] | 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid | N-ethyl-2-aminomethyl pyrrolidine | Triethylamine, Ethyl chloroformate | Acetone | Not Specified | Not Specified | 75-80 | ≥99 |

| CN103819383A[2] | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol ester | N-ethyl-2-aminomethylpyrrolidine | None | Isopropanol | 105-110 | 34 | 90.4 | Not Specified |

| CN103819383A[2] | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol ester | N-ethyl-2-aminomethylpyrrolidine | None | Acetonitrile | 75-80 | 40 | 80.5 | Not Specified |

| CN102807516A[3] | 4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acid | N-ethyl-2-aminomethylpyrrolidine | DCC | THF | 10 | 13 | 74.8 | 99.5 |

| CN102807516A[3] | 4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acid | N-ethyl-2-aminomethylpyrrolidine | DCC | Dichloromethane | 30 | 12 | 74.8 | 99.6 |

| CN102807516A[3] | 4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acid | N-ethyl-2-aminomethylpyrrolidine | DCC | Acetonitrile | 40 | 10 | 76 | 99.7 |

| CN112521318A[4] | 4-amino-2-methoxy-5-ethyl sulfonyl methyl benzoate | N-ethyl-2-aminomethylpyrrolidine | Organic Base | Not Specified | 50-100 | Not Specified | 93.7-95.6 | 99.8-99.9 |

Experimental Protocols for Amisulpride Synthesis

Protocol 1: Condensation using Ethyl Chloroformate[5]

This protocol involves the activation of the carboxylic acid with ethyl chloroformate followed by reaction with this compound.

-

Materials:

-

2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (104 g)

-

N-ethyl-2-aminomethyl pyrrolidine (58 g)

-

Triethylamine (38 g)

-

Ethyl chloroformate (41 g)

-

Acetone (380 ml)

-

-

Procedure:

-

Dissolve 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in acetone in a reaction flask.

-

Add triethylamine to the solution.

-

Treat the mixture with ethyl chloroformate.

-

Add N-ethyl-2-aminomethyl pyrrolidine to the reaction mixture.

-

Stir the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, the product, N-[1-ethyl 2-pyrrolidylmethyl] 2-methoxy 4-amino 5-ethylsulfonyl benzamide (Amisulpride), is obtained. The reported yield is 100%[5].

-

Protocol 2: Direct Thermal Condensation[2]

This protocol describes the direct condensation of an ester with this compound at elevated temperatures.

-

Materials:

-

2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol ester (1.2 kg)

-

N-ethyl-2-aminomethylpyrrolidine (675 g)

-

Isopropanol (1.2 L)

-

Water (3 L)

-

Acetonitrile for recrystallization

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add the carboxylate ester, N-ethyl-2-aminomethylpyrrolidine, and isopropanol.

-

Heat the mixture to an internal temperature of 105-110 °C and maintain for 34 hours.

-

Cool the reaction mixture to 40-50 °C and add water.

-

Stir the mixture at room temperature for 10 hours, during which a white solid precipitates.

-

Cool the mixture to 0-5 °C and stir for an additional 3 hours.

-

Filter the solid, wash it three times, and recrystallize the filter cake from acetonitrile.

-

Dry the purified solid at 50-60 °C to obtain white, solid Amisulpride. The reported yield is 90.4%[2].

-

Synthesis Workflow for Amisulpride

Caption: General workflow for the synthesis of Amisulpride.

Application as a Ligand in Catalysis (Representative Example)